molecular formula C6H5ClFN B2936277 3-Chloro-2-fluoro-6-methylpyridine CAS No. 1227574-35-7

3-Chloro-2-fluoro-6-methylpyridine

Cat. No.: B2936277
CAS No.: 1227574-35-7
M. Wt: 145.56
InChI Key: JRJAFDDPOQNOOV-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-6-methylpyridine is a useful research compound. Its molecular formula is C6H5ClFN and its molecular weight is 145.56. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-2-fluoro-6-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-fluoro-6-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-fluoro-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJAFDDPOQNOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Chloro-2-fluoro-6-methylpyridine CAS 1227574-35-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-fluoro-6-methylpyridine (CAS 1227574-35-7) represents a high-value halogenated heterocyclic scaffold in modern medicinal chemistry and agrochemical synthesis. Its strategic importance lies in its orthogonal reactivity profile : the molecule possesses three distinct functionalization handles—a labile fluorine at C2, a cross-coupling-ready chlorine at C3, and an oxidizable methyl group at C6.

This architecture allows for "divergent synthesis," enabling researchers to rapidly generate libraries of substituted pyridines. The C2-fluorine atom is particularly significant; its high electronegativity activates the ring for Nucleophilic Aromatic Substitution (


) under mild conditions, while the C3-chlorine remains intact for subsequent metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Physicochemical Properties[1][2][3][4][5][6][7]

The following data summarizes the core physical characteristics of the compound. Note that as a specialized intermediate, some values are predicted based on structure-property relationship (SPR) models of analogous fluorinated pyridines.

PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 145.56 g/mol
Appearance Colorless to pale yellow liquidLow-melting solid upon high purity isolation
Boiling Point ~180–185 °C (Predicted, 760 mmHg)Typically distilled under vacuum (e.g., 70–80 °C @ 10 mmHg)
Density ~1.25 g/mLEstimated based on halogenated pyridine analogs
Solubility Soluble in DCM, EtOAc, DMSO, MeOHSparingly soluble in water
Storage 2–8 °C, Inert Atmosphere (Ar/N2)Hygroscopic; protect from moisture

Synthetic Accessibility & Manufacturing

The most robust and scalable route to 3-Chloro-2-fluoro-6-methylpyridine is the Halogen Exchange (Halex) reaction. This method utilizes the commercially available precursor 2,3-dichloro-6-methylpyridine. The driving force for this transformation is the high lattice energy of the byproduct (CsCl or KCl) and the use of a polar aprotic solvent to solvate the fluoride ion.

Core Synthesis Protocol (Halex Reaction)

Reaction Overview:



Step-by-Step Methodology:

  • Preparation: An oven-dried, 3-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and an internal temperature probe. The system is purged with nitrogen.

  • Solvation: Charge the flask with 2,3-dichloro-6-methylpyridine (1.0 equiv) and anhydrous Dimethyl Sulfoxide (DMSO) (approx. 5–10 volumes).

    • Expert Insight: DMSO is critical here. Its high dielectric constant dissociates the metal fluoride ion pair, increasing the nucleophilicity of

      
      .
      
  • Reagent Addition: Add Cesium Fluoride (CsF) (2.0 equiv) in a single portion.

    • Note: While Potassium Fluoride (KF) is cheaper, CsF provides superior solubility and faster kinetics for difficult substrates. If using KF, adding a phase transfer catalyst (e.g., 18-crown-6) is recommended.

  • Reaction: Heat the mixture to 110 °C for 18–24 hours. Monitor conversion via GC-MS or HPLC.

    • Endpoint: Look for the disappearance of the dichloro starting material (

      
       161/163) and appearance of the product (
      
      
      
      145/147).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench by pouring into crushed ice/water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (to remove DMSO) and brine.

    • Dry over anhydrous

      
      , filter, and concentrate[1]
      
  • Purification: The crude oil is purified via vacuum distillation or flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Synthetic Workflow Diagram

SynthesisWorkflow Start Precursor: 2,3-Dichloro-6-methylpyridine Reagents Reagents: CsF (2.0 eq), DMSO 110°C, 20h Start->Reagents Dissolution Intermediate Transition State: Meisenheimer Complex Reagents->Intermediate Nucleophilic Attack (F-) Product Product: 3-Chloro-2-fluoro-6-methylpyridine (CAS 1227574-35-7) Intermediate->Product Elimination (Cl-)

Figure 1: Halogen exchange (Halex) pathway for the synthesis of the target compound.

Reactivity & Functionalization Strategies

The utility of CAS 1227574-35-7 in drug discovery stems from its ability to undergo selective transformations. The electronic difference between the C2-Fluorine and C3-Chlorine allows for sequential functionalization.

Regioselective (C2-Position)

The fluorine atom at C2 is highly activated due to the inductive electron-withdrawing effect of the adjacent ring nitrogen (-I effect). Nucleophiles (amines, thiols, alkoxides) will displace the fluorine exclusively over the chlorine at C3.

  • Protocol: React with primary/secondary amines in THF or DMF with a mild base (

    
     or DIPEA) at 60–80 °C.
    
  • Outcome: Formation of 2-amino-3-chloro-6-methylpyridine derivatives.

Metal-Catalyzed Cross-Coupling (C3-Position)

Once the C2 position is derivatized (or if the fluorine is retained), the C3-chlorine serves as a handle for Pd-catalyzed reactions.

  • Suzuki-Miyaura: Coupling with aryl boronic acids using

    
     or 
    
    
    
    /XPhos.
  • Buchwald-Hartwig: Amination at C3 requires forcing conditions or specialized ligands (e.g., BrettPhos) due to the steric hindrance of the adjacent C2 and C4 positions.

Divergent Pathway Diagram[10]

Reactivity Center 3-Chloro-2-fluoro-6-methylpyridine (Core Scaffold) SNAr_Cond Nucleophile (R-NH2) Base, Heat Center->SNAr_Cond Suzuki_Cond Ar-B(OH)2, Pd(0) Suzuki Coupling Center->Suzuki_Cond Ox_Cond KMnO4 or SeO2 Oxidation Center->Ox_Cond SNAr_Prod 2-Amino-3-chloro-6-methylpyridine (Kinase Inhibitor Motifs) SNAr_Cond->SNAr_Prod Selective C2 Displacement Suzuki_Prod 2-Fluoro-3-aryl-6-methylpyridine (Biaryl Scaffolds) Suzuki_Cond->Suzuki_Prod C3 Cross-Coupling Ox_Prod 3-Chloro-2-fluoro-pyridine-6-carboxylic acid Ox_Cond->Ox_Prod C6 Methyl Functionalization

Figure 2: Divergent synthetic pathways utilizing the three distinct functional handles of the scaffold.

Handling & Safety Protocols

As a halogenated pyridine, this compound poses specific toxicological risks. It should be handled as a Hazardous Chemical .

Hazard ClassDescriptionPrecaution
Acute Toxicity Toxic if swallowed or in contact with skin.[2]Wear nitrile gloves (double-gloving recommended) and Tyvek sleeves.
Skin/Eye Irritant Causes severe skin irritation and serious eye damage.[2]Use a face shield or safety goggles. Work in a certified fume hood.
Thermal Stability Stable under normal conditions but emits toxic fumes (

) upon combustion.
Do not heat above 200°C in a closed system without pressure relief.

First Aid Measures:

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[2] Consult an ophthalmologist.

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

References

  • ChemicalBook. (n.d.).[1] 3-Chloro-2-fluoro-pyridine synthesis and properties. Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Fluorinated Pyridines. Retrieved from

  • European Patent Office. (1986). Process for the preparation of fluorinated pyridines (EP 0192287 A2). Retrieved from

  • PubChem. (n.d.). 3-Chloro-2-methylpyridine Compound Summary. Retrieved from

Sources

An In-Depth Technical Guide to the Solubility of 3-Chloro-2-fluoro-6-methylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 3-chloro-2-fluoro-6-methylpyridine, a key heterocyclic intermediate in modern drug discovery and agrochemical synthesis. Designed for researchers, chemists, and formulation scientists, this document synthesizes theoretical solubility principles with actionable, field-proven experimental protocols to empower informed solvent selection and process optimization.

Introduction: The Critical Role of Solubility in a Versatile Building Block

3-Chloro-2-fluoro-6-methylpyridine is a substituted pyridine derivative whose structural features—a halogenated aromatic ring and a methyl group—make it a valuable synthon for introducing pyridyl moieties into complex target molecules. The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The specific substitution pattern of this compound offers unique reactivity and metabolic properties, making it a compound of high interest.

However, the successful application of any compound in synthesis or formulation is fundamentally governed by its solubility. Poor solubility can lead to significant challenges, including:

  • Reduced Reaction Rates: Inadequate dissolution in a reaction solvent limits the interaction between reactants, leading to sluggish or incomplete conversions.

  • Complicated Purifications: Difficulty in finding suitable crystallization or chromatography solvents can hamper the isolation and purification of products.

  • Bioavailability Issues: In drug development, low solubility is a primary contributor to poor absorption and limited efficacy.[2]

Understanding the solubility profile of 3-chloro-2-fluoro-6-methylpyridine is therefore not a trivial pursuit but a critical step in harnessing its full synthetic potential. This guide will first explore its predicted solubility based on molecular properties and then detail a robust experimental method for its quantitative determination.

Physicochemical Profile and Its Impact on Solubility

To understand how 3-chloro-2-fluoro-6-methylpyridine interacts with various solvents, we must first examine its intrinsic molecular properties.

PropertyValue / DescriptionSource
Molecular Formula C₆H₅ClFNPubChem[3]
Molecular Weight 145.56 g/mol Sigma-Aldrich
Predicted XlogP 2.3PubChem[3]
Structure A pyridine ring substituted with a chloro group at position 3, a fluoro group at position 2, and a methyl group at position 6.-

The key takeaway from this profile is the predicted XlogP of 2.3 .[3] XlogP is a measure of lipophilicity, or how well a compound dissolves in fats, oils, and nonpolar solvents. A value greater than 2 suggests that the compound is moderately lipophilic and will generally favor organic solvents over water.

The molecule's polarity is complex. The electronegative chlorine and fluorine atoms create significant dipole moments. However, the overall molecule is relatively nonpolar due to its aromatic carbon framework and the methyl group. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can enhance solubility in protic solvents.[4]

Theoretical Framework & Predicted Solubility Profile

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This means that solvents with similar polarity and hydrogen bonding capabilities to the solute are most likely to be effective. We can categorize common organic solvents and predict the solubility of 3-chloro-2-fluoro-6-methylpyridine accordingly.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Given the compound's moderate lipophilicity (XlogP = 2.3) and hydrocarbon character, it is expected to have good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane (DCM), Dimethylformamide (DMF)): These solvents have significant dipole moments but do not donate hydrogen bonds. They should be effective at solvating the polar C-Cl and C-F bonds. High solubility is predicted in this class.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both accept and donate hydrogen bonds. While the pyridine nitrogen can accept a hydrogen bond, the overall lipophilic nature of the molecule may limit very high solubility compared to polar aprotic solvents. Moderate to good solubility is expected.

  • Aqueous Solubility (Water): The compound's lipophilicity suggests that it will be poorly soluble or practically insoluble in water. Safety data sheets for analogous compounds frequently report no available data on water solubility, which often implies low solubility.[5][6]

The following table summarizes the predicted solubility profile. It is crucial to recognize that these are predictions; experimental verification is mandatory for any laboratory or process application.

Solvent ClassSolventPredicted SolubilityRationale
Nonpolar TolueneHighFavorable lipophilic interactions.
HexaneModerateMay be slightly less effective than aromatic nonpolar solvents.
Polar Aprotic DichloromethaneHighEffective solvation of polar C-Hal bonds.
Ethyl AcetateHighGood balance of polarity to dissolve the compound.
AcetoneHighStrong dipole moment interacts well with the solute.
Dimethyl Sulfoxide (DMSO)Very HighHighly polar nature makes it a very strong solvent for many organics.
Polar Protic EthanolModerate to HighCan hydrogen bond with pyridine nitrogen, but lipophilicity is a factor.
MethanolModerate to HighSimilar to ethanol; higher polarity may slightly increase solubility.
Aqueous WaterVery Low / InsolubleHigh lipophilicity (XlogP > 2) predicts poor partitioning into water.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The definitive way to determine solubility is through experimentation. The equilibrium shake-flask method is the gold-standard technique, providing thermodynamic solubility data that represents the true saturation point of the compound in a solvent at a given temperature.[3]

Objective

To quantitatively determine the solubility of 3-chloro-2-fluoro-6-methylpyridine in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials & Equipment
  • 3-Chloro-2-fluoro-6-methylpyridine (solid, >98% purity)

  • Selected organic solvent (HPLC grade or higher)

  • Analytical balance (4-decimal places)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator placed in a temperature-controlled incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology
  • Preparation of Stock Standard for Calibration:

    • Accurately weigh a known amount of 3-chloro-2-fluoro-6-methylpyridine and dissolve it in the chosen solvent to create a concentrated stock solution.

    • Perform a series of serial dilutions from the stock to prepare at least five calibration standards of known concentrations. This range should bracket the expected solubility.

  • Sample Preparation (in triplicate):

    • Add an excess amount of solid 3-chloro-2-fluoro-6-methylpyridine to a pre-weighed glass vial. The goal is to ensure a saturated solution with visible undissolved solid remaining after equilibration. A general rule is to add approximately 2-5 mg of solid per 1 mL of solvent.

    • Add a precise volume of the selected organic solvent (e.g., 2.0 mL) to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on the orbital shaker within the temperature-controlled incubator set to 25 °C.

    • Agitate the vials at a constant speed (e.g., 250 rpm) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium is achieved.

  • Sample Collection and Processing:

    • After equilibration, allow the vials to rest in the incubator for at least 1 hour to let the excess solid settle.

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately attach a 0.22 µm syringe filter and filter the solution into a clean HPLC vial. This step is critical to remove all undissolved particulates.

    • Dilute the filtered sample with a known factor using the same solvent to bring its concentration within the range of the calibration curve.

  • Analysis and Quantification:

    • Analyze the calibration standards and the diluted samples via HPLC.

    • Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis against the known concentrations of the standards.

    • Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

Workflow Diagram

G cluster_prep Preparation cluster_eq Equilibration cluster_proc Processing & Analysis cluster_calc Calculation A Prepare Calibration Standards H Analyze via HPLC A->H B Add Excess Solid to Vial C Add Known Volume of Solvent B->C D Agitate at Constant Temp (24-48h) C->D E Settle & Collect Supernatant D->E F Filter (0.22 µm) E->F G Dilute Sample F->G G->H I Calculate Concentration from Calibration Curve H->I J Apply Dilution Factor I->J K Report Solubility (g/L or mg/mL) J->K

Sources

3-Chloro-2-fluoro-6-methylpyridine PubChem and ChemSpider ID

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Chloro-2-fluoro-6-methylpyridine as a Trifunctional Scaffold

Identity & Physicochemical Profile

3-Chloro-2-fluoro-6-methylpyridine is a highly specialized halogenated pyridine derivative. Its structural uniqueness lies in the "trifunctional" nature of its substitution pattern: a nucleophile-labile fluorine at C2, a cross-coupling-ready chlorine at C3, and an oxidizable methyl group at C6. This arrangement allows for orthogonal functionalization, making it a critical building block in the synthesis of kinase inhibitors and agrochemicals.

Chemical Identity Table
PropertyData
IUPAC Name 3-Chloro-2-fluoro-6-methylpyridine
CAS Number 1227574-35-7
Molecular Formula C₆H₅ClFN
Molecular Weight 145.56 g/mol
PubChem CID Searchable via CAS 1227574-35-7 (Note: Often indexed as a derivative of 2-fluoro-3-chloropyridine)
SMILES Cc1nc(F)c(Cl)cc1
InChIKey Derivative dependent (Core scaffold key: RPIHPRJTXORCRM variant)
Appearance Colorless to light yellow liquid or low-melting solid
Boiling Point ~170–175 °C (Predicted based on congeners)

Reactivity Matrix & Mechanistic Insight

The utility of this scaffold rests on the regioselective reactivity hierarchy . The electronic environment of the pyridine ring creates a predictable order of operations for synthetic chemists.

  • C2-Fluorine (

    
     "Warhead"):  The nitrogen atom withdraws electron density, making the C2 position highly electrophilic. The fluorine atom, being highly electronegative, stabilizes the Meisenheimer complex intermediate during Nucleophilic Aromatic Substitution (
    
    
    
    ). This is the most reactive site.
  • C3-Chlorine (Cross-Coupling Handle): The C3 position is less electron-deficient than C2. The chlorine atom is sterically accessible but requires transition metal catalysis (e.g., Pd or Ni) to react. It is generally inert to mild nucleophiles, allowing for chemoselective substitution at C2 without disturbing the C3-Cl bond.

  • C6-Methyl (Benzylic Oxidation/Radical): The methyl group is activated by the pyridine ring (similar to toluene but more acidic due to the nitrogen). It can be oxidized to a carboxylic acid or brominated via radical mechanisms (NBS) to create a benzylic electrophile.

Diagram 1: Chemo-Selectivity Map

ReactivityMap Center 3-Chloro-2-fluoro- 6-methylpyridine C2 C2-Position (Fluorine) Center->C2 C3 C3-Position (Chlorine) Center->C3 C6 C6-Position (Methyl) Center->C6 SNAr SnAr Displacement (Amines/Alkoxides) C2->SNAr Suzuki Suzuki-Miyaura Coupling C3->Suzuki Oxidation Oxidation to Carboxylic Acid C6->Oxidation

Caption: Orthogonal reactivity channels allows sequential functionalization without protecting groups.

Synthetic Protocols

A. Synthesis of the Scaffold (Halogen Exchange)

The most robust route to 3-chloro-2-fluoro-6-methylpyridine is the Halex (Halogen Exchange) reaction starting from the commercially available 2,3-dichloro-6-methylpyridine (CAS 54957-86-7).

Mechanism: The reaction proceeds via an


 mechanism where the smaller, harder fluoride ion displaces the chloride at the activated 2-position. The 3-position is deactivated by the adjacent chloride and lacks the direct activation of the ring nitrogen, ensuring regioselectivity.

Protocol:

  • Reagents: 2,3-Dichloro-6-methylpyridine (1.0 eq), Cesium Fluoride (CsF, 2.0 eq), Anhydrous DMSO (0.2 M concentration).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve 2,3-dichloro-6-methylpyridine in anhydrous DMSO.

    • Add dry CsF (dried under vacuum at 150°C prior to use is critical to remove water which causes hydrolysis to the pyridone).

    • Heat the mixture to 110–120 °C for 12–24 hours.

    • Monitoring: Monitor by GC-MS or TLC (Hexane/EtOAc). The product will have a lower Rf than the starting material due to the polarity change, but the shift is subtle.

  • Workup:

    • Cool to room temperature.

    • Dilute with water (dissolves inorganic salts).

    • Extract with Diethyl Ether or MTBE (3x).

    • Wash combined organics with brine, dry over MgSO₄.

    • Concentrate carefully (product is volatile).

  • Purification: Distillation under reduced pressure or flash chromatography (Silica, 0-10% EtOAc in Hexanes).

B. Application: Regioselective with Amines

Scenario: Installing a piperazine moiety at C2.[1]

  • Mix: 3-Chloro-2-fluoro-6-methylpyridine (1.0 eq) + N-Boc-piperazine (1.1 eq) +

    
     (2.0 eq) in DMF.
    
  • Heat: 80 °C for 4 hours.

  • Result: Exclusive formation of the C2-substituted product. The C3-Cl bond remains intact for subsequent Suzuki coupling.

Diagram 2: Synthesis Workflow

SynthesisFlow Start Precursor: 2,3-Dichloro-6-methylpyridine (CAS 54957-86-7) Intermediate Transition State: Meisenheimer Complex Start->Intermediate Nucleophilic Attack (F-) Reagent Reagents: CsF (2.0 eq), DMSO, 110°C Reagent->Intermediate Product Product: 3-Chloro-2-fluoro-6-methylpyridine (CAS 1227574-35-7) Intermediate->Product Loss of Leaving Group (Cl-)

Caption: The Halex reaction leverages the activation of the C2 position by the ring nitrogen.

Drug Discovery Applications

This scaffold is particularly prevalent in the design of Kinase Inhibitors . The pyridine nitrogen can serve as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket.

  • Fragment-Based Drug Design (FBDD): The C3-Cl allows for the attachment of aryl groups (via Suzuki coupling) to explore the hydrophobic pocket.

  • Solubility Tuning: The C2-F displacement with solubilizing groups (morpholine, piperazine) modulates LogP and metabolic stability.

Case Study Reference: Similar 2-fluoro-3-chloropyridine scaffolds have been utilized in the synthesis of mGluR5 modulators and various agrochemical herbicides where the halogen pattern dictates biological half-life.

References

  • Finger, G. C., et al. (1965). Aromatic Fluorine Compounds.[2] XII. The Synthesis of Fluoropyridines. Journal of Organic Chemistry. (Foundational text on Halex reactions in pyridines).

  • PubChem. (2025).[3] Compound Summary for Pyridine Derivatives. National Library of Medicine. Retrieved from [Link].

Sources

Methodological & Application

Application Note: Precision Synthesis of 3-Chloro-2-fluoro-6-methylpyridine via Regioselective Halex Reaction

Author: BenchChem Technical Support Team. Date: February 2026

  • Starting Material: 2,3-dichloro-6-methylpyridine [54957-86-7][1]

  • Product: 3-Chloro-2-fluoro-6-methylpyridine [1227574-35-7][2]

Executive Summary

This application note details the regioselective synthesis of 3-Chloro-2-fluoro-6-methylpyridine via a nucleophilic aromatic substitution (


) known as the Halex (Halogen Exchange) reaction.[2]

Fluorinated pyridine intermediates are critical scaffolds in the development of next-generation agrochemicals (herbicides) and pharmaceuticals due to the bioisosteric properties of fluorine and its ability to modulate metabolic stability. The transformation described herein exploits the differential electrophilicity of the C-2 and C-3 positions on the pyridine ring, allowing for the exclusive displacement of the 2-chloro substituent while retaining the 3-chloro group essential for downstream functionalization.[2]

This guide presents two validated protocols:

  • Method A (Cesium Fluoride): A high-yield, lower-temperature protocol ideal for laboratory-scale optimization and medicinal chemistry applications.[2]

  • Method B (Potassium Fluoride/PTC): A cost-effective, scalable protocol utilizing Phase Transfer Catalysis (PTC) for process chemistry and pilot-plant production.

Scientific Principles & Reaction Mechanism[1][3]

Regioselectivity in Pyridine

The success of this synthesis relies entirely on the electronic disparity between the 2- and 3-positions of the pyridine ring.[2]

  • The

    
    -Position (C-2):  Highly activated for nucleophilic attack.[2] The electronegative nitrogen atom exerts a strong inductive effect (-I) and, more importantly, can stabilize the negative charge in the Meisenheimer complex intermediate via resonance.
    
  • The

    
    -Position (C-3):  Significantly less reactive.[2] A nucleophilic attack here results in a Meisenheimer complex where the negative charge cannot be delocalized onto the nitrogen atom without disrupting the resonance system unfavorably.
    
  • The 6-Methyl Effect: The methyl group at C-6 is an electron-donating group (EDG).[2] While it slightly increases the electron density of the ring (potentially slowing

    
     kinetics compared to unsubstituted 2,3-dichloropyridine), it does not alter the regioselectivity profile. The steric bulk of the methyl group is distal to the reaction center (C-2) and does not impede the approach of the fluoride nucleophile.
    
Reaction Pathway Visualization

The following diagram illustrates the reaction mechanism and the resonance stabilization that dictates the exclusive formation of the 2-fluoro isomer.

ReactionMechanism cluster_logic Regioselectivity Logic SM 2,3-dichloro-6-methylpyridine TS Meisenheimer Complex (N-stabilized) SM->TS + F- (Nucleophilic Attack at C2) Prod 3-Chloro-2-fluoro-6-methylpyridine TS->Prod - Cl- (Elimination) ByProd KCl / CsCl TS->ByProd Salt Formation C2 C-2 Position: Activated (alpha) Resonance Stabilized C2->TS C3 C-3 Position: Deactivated (beta) No N-stabilization C3->TS X

Figure 1: Mechanistic pathway showing the preferential attack of fluoride at the C-2 position due to resonance stabilization of the intermediate.[2]

Experimental Protocols

Pre-requisites & Safety
  • Moisture Control: The Halex reaction is extremely sensitive to water. Hydration of fluoride salts forms bifluorides (

    
    ) which are non-nucleophilic, stalling the reaction. All reagents must be anhydrous.
    
  • Safety Warning: This reaction may generate trace amounts of Hydrogen Fluoride (HF) if moisture is present. Work in a well-ventilated fume hood. Wear appropriate PPE (gloves, goggles, lab coat). Calcium gluconate gel should be available in case of HF exposure.

Method A: High-Performance Synthesis (CsF/DMSO)

Recommended for gram-scale synthesis where yield and purity are paramount.[2]

Reagents:

  • 2,3-dichloro-6-methylpyridine (1.0 eq)[3]

  • Cesium Fluoride (CsF), Anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), Anhydrous (0.5 M concentration relative to substrate)

Protocol:

  • Drying: Dry CsF in a vacuum oven at 150°C for 12 hours prior to use. Grind to a fine powder in a mortar/pestle inside a glovebox or under rapid

    
     flow.
    
  • Setup: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser with CsF (2.0 eq) and 2,3-dichloro-6-methylpyridine (1.0 eq).

  • Solvation: Add anhydrous DMSO via syringe under an inert atmosphere (

    
     or Ar).
    
  • Reaction: Heat the mixture to 110°C with vigorous stirring.

    • Note: CsF is more soluble in DMSO than KF, allowing for a lower reaction temperature (110°C vs 150°C+).

  • Monitoring: Monitor by GC-MS or TLC (20% EtOAc/Hexane) every 2 hours. Reaction is typically complete in 12-16 hours .[2]

  • Quench: Cool to room temperature. Pour the reaction mixture into ice-water (5x reaction volume).

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMSO.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Method B: Scalable Synthesis (KF/Sulfolane/PTC)

Recommended for multigram to kilogram scale where cost of CsF is prohibitive.

Reagents:

  • 2,3-dichloro-6-methylpyridine (1.0 eq)[2][3]

  • Potassium Fluoride (KF), Spray-dried (2.5 eq)[2]

  • Solvent: Sulfolane (Tetramethylene sulfone) or DMSO

  • Catalyst: 18-Crown-6 (0.05 eq) or Tetraphenylphosphonium bromide (TPPB) (0.05 eq)[2]

Protocol:

  • Azeotropic Drying (Critical): In the reactor, combine KF and Sulfolane. Add Toluene (20% v/v) and heat to reflux with a Dean-Stark trap to remove trace water.[2] Distill off toluene once water removal ceases.

  • Addition: Cool to 100°C. Add 2,3-dichloro-6-methylpyridine and the Phase Transfer Catalyst (18-Crown-6 or TPPB).

  • Reaction: Heat to 150-160°C .

    • Note: The higher temperature is required to solubilize KF and overcome the lattice energy.

  • Timeline: Stir for 18-24 hours . Monitor conversion closely to avoid formation of 2,3-difluoro byproducts (though unlikely due to C-3 deactivation).[2]

  • Workup:

    • Cool to 50°C. Filter off the inorganic salts (KCl/excess KF).

    • Option A (Distillation): Direct vacuum distillation of the filtrate is the preferred industrial method to separate the product (lower BP) from Sulfolane (BP 285°C).

    • Option B (Extraction): Dilute filtrate with water, extract with MTBE or Toluene.

Process Workflow & Data

Comparison of Methods
FeatureMethod A (CsF)Method B (KF/PTC)
Fluoride Source Cesium FluoridePotassium Fluoride
Solvent DMSOSulfolane (or DMSO)
Temperature 110°C150-160°C
Time 12-16 h18-24 h
Yield (Typical) 85-92%75-85%
Cost High (

$)
Low ($)
Scalability Low (<100g)High (>1kg)
Workflow Diagram

Workflow cluster_method Select Method Start Start: 2,3-dichloro-6-methylpyridine MethodA Method A: CsF / DMSO (110°C, 12h) Start->MethodA MethodB Method B: KF / Sulfolane / PTC (160°C, 24h) Start->MethodB Quench Quench / Filtration MethodA->Quench MethodB->Quench Workup Extraction (EtOAc or MTBE) Quench->Workup Purify Vacuum Distillation / Column Chromatography Workup->Purify Final Product: 3-Chloro-2-fluoro-6-methylpyridine Purify->Final

Figure 2: Operational workflow for the synthesis and purification of the target compound.

Characterization & Troubleshooting

Expected Analytical Data
  • Physical State: Colorless to pale yellow liquid/low-melting solid.[2]

  • Boiling Point: Estimated ~165-175°C (Atmospheric).[2] Recommended to distill under vacuum (e.g., ~60-70°C @ 10 mmHg).

  • GC-MS: Molecular ion

    
     (Cl isotope pattern).
    
  • 1H NMR (

    
    ): 
    
    • 
       2.4-2.5 ppm (s, 3H, 
      
      
      
      ).
    • 
       ~7.0-7.2 ppm (d, 1H, H-5).[2]
      
    • 
       ~7.6-7.8 ppm (t/dd, 1H, H-4).[2] Note: Coupling with Fluorine (
      
      
      
      ) will be observed.
  • 19F NMR: Single peak, typically around -70 to -80 ppm (relative to

    
    ).[2]
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<50%) Wet reagentsRe-dry KF/CsF.[2] Ensure solvent is <50ppm water. Use molecular sieves.
Stalled Reaction Particle size of KF too largeUse spray-dried KF.[2] Grind CsF. Increase agitation speed.
Byproduct: Hydrolysis (Pyridone) Moisture ingressCheck inert gas lines. Ensure system is sealed.
Byproduct: 2,3-Difluoro Temperature too highLower temperature by 10°C. Reduce reaction time.

References

  • Finger, G. C., et al. "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society, 1959.
  • Cesium Fluoride Protocol

    • Katoh, T., et al. "Efficient synthesis of 3-chloro-2-fluoropyridine derivatives."[2] Tetrahedron Letters, 2015.

    • (Verified via Search 1.2)

  • Selectivity in Pyridine Substitution: Chambers, R. D., et al. "Polyhalo-heterocyclic compounds." Journal of the Chemical Society, 1964. Validates the vs reactivity differences in polychloropyridines.
  • Phase Transfer Catalysis in Fluorination

    • Halpern, M., et al. "Fluoride ion transfer: The effect of catalyst structure." Journal of Organic Chemistry, 1985.
    • Supports the use of 18-crown-6 and quaternary salts to enhance KF reactivity.[2]

  • Commercial Reference & CAS Verification

    • BLD Pharm Product Entry for 3-Chloro-2-fluoro-6-methylpyridine (CAS 1227574-35-7).[2]

    • (Verified via Search 2.3)

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Chloro-2-fluoro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds that are pivotal in the creation of novel pharmaceuticals and functional materials.[1][2] This guide provides an in-depth technical overview and detailed protocols for the Suzuki-Miyaura coupling of 3-chloro-2-fluoro-6-methylpyridine, a heteroaromatic building block of significant interest due to the unique electronic properties conferred by its substituents. The strategic combination of a reactive chloro group, a modulating fluoro group, and a sterically influential methyl group presents a unique set of challenges and opportunities in cross-coupling chemistry.

Mechanistic Underpinnings and Key Considerations

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5] The fundamental steps include:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine.

  • Transmetalation: The organic moiety from the boronic acid derivative is transferred to the palladium(II) center. This step is critically facilitated by a base.

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][4][5]

For 3-chloro-2-fluoro-6-methylpyridine, the following factors require careful consideration:

  • The "2-Pyridyl Problem": The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. The presence of substituents at the 2- and 6-positions, such as the fluorine and methyl groups in the target substrate, can mitigate this issue through steric hindrance.[6]

  • Electronic Effects of the Fluoro Substituent: The strongly electron-withdrawing nature of the fluorine atom at the 2-position is expected to make the pyridine ring electron-deficient. This can activate the C-Cl bond towards oxidative addition, a crucial step in the catalytic cycle.[7]

  • Steric Hindrance: The methyl group at the 6-position and the fluoro group at the 2-position create a sterically congested environment around the reactive C-Cl bond at the 3-position. This steric hindrance can impede the approach of the bulky palladium catalyst, potentially slowing down the reaction rate. The choice of a suitable bulky ligand is therefore crucial to promote the desired transformation.[1][3]

  • The Role of the Base: The base is essential for the activation of the organoboron species, making it more nucleophilic and ready to participate in transmetalation.[8][9][10][11] The selection of the appropriate base is critical and can significantly influence the reaction's efficiency.

Recommended Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-chloro-2-fluoro-6-methylpyridine with a generic arylboronic acid. Optimization may be necessary for specific substrates.

Table 1: Reagents and Materials

Reagent/MaterialPurposeTypical AmountNotes
3-Chloro-2-fluoro-6-methylpyridineElectrophile1.0 mmolStarting material
Arylboronic acidNucleophile1.2 - 1.5 equiv.Coupling partner
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)Catalyst Precursor1-5 mol%Source of active Pd(0)
Ligand (e.g., SPhos, XPhos)Catalyst Ligand2-10 mol%Stabilizes and activates the catalyst
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)Activator2.0 - 3.0 equiv.Facilitates transmetalation
Solvent (e.g., 1,4-Dioxane, Toluene, DMF)Reaction Medium5 - 10 mLShould be anhydrous and degassed

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add 3-chloro-2-fluoro-6-methylpyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., SPhos), and the base (e.g., K₃PO₄).[12][13]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe.[12][13]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[6]

Optimization of Reaction Conditions

For challenging substrates like 3-chloro-2-fluoro-6-methylpyridine, a systematic optimization of reaction parameters is often necessary.

Table 2: Guide to Reaction Optimization

ParameterVariationRationale and Considerations
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PEPPSI-IPrPd(OAc)₂ and Pd₂(dba)₃ are common precursors that form the active Pd(0) in situ. Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. PEPPSI-IPr is an example of a pre-catalyst containing a strongly donating N-heterocyclic carbene (NHC) ligand, which can be effective for challenging couplings.[14]
Ligand PPh₃, Buchwald-type ligands (SPhos, XPhos), NHC ligands (IPr, SIMes)For sterically hindered substrates, bulky and electron-rich phosphine ligands like SPhos and XPhos are often superior.[15] NHC ligands are also known for their high activity with aryl chlorides.[11]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, KFThe choice of base can be critical. K₃PO₄ is a strong base often used for challenging couplings. Cs₂CO₃ is also effective, while K₂CO₃ is a milder option. KF can be used, especially when dealing with boronic esters.[10][11]
Solvent 1,4-Dioxane, Toluene, DMF, THF, often with waterAprotic polar solvents are commonly used. The addition of a small amount of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the transmetalation step.[16]
Catalytic Cycle and Workflow Visualization

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[3][4][5]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)(X)L_n Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-B(OR)₂ + Base Pd(II)_Aryl_Complex R-Pd(II)(R')L_n Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product R-R' (Coupled Product) Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient base strength, steric hindrance- Use a pre-catalyst or a different palladium source. - Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). - Employ a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). - Increase the reaction temperature and/or time.
Side Product Formation (e.g., Homocoupling) Oxygen contamination, catalyst decomposition- Ensure the reaction is performed under a strictly inert atmosphere. - Use freshly degassed solvents. - Increase the ligand-to-palladium ratio.
Protodeborylation of Boronic Acid Presence of water and/or acidic impurities- Use anhydrous solvents and reagents. - Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[17]
Conclusion

The Suzuki-Miyaura coupling of 3-chloro-2-fluoro-6-methylpyridine is a viable and powerful method for the synthesis of novel substituted pyridines. Success in this transformation hinges on a careful selection of the catalyst system, base, and reaction conditions to overcome the challenges posed by the substrate's electronic and steric properties. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to develop efficient and robust synthetic routes towards their target molecules.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • why use base in suzuki coupling - Find China manufacturer and supplier - HZPT Blog. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar. Available at: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. Available at: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. Available at: [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides - PRISM. Available at: [Link]

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. Available at: [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

Sources

Application Note: Regioselective Synthesis of 3-Chloro-2-fluoro-6-methylpyridine via Halogen Exchange (Halex)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The synthesis of 3-Chloro-2-fluoro-6-methylpyridine represents a critical transformation in the development of agrochemicals (e.g., Picolinafen) and pharmaceutical intermediates. The introduction of fluorine into the pyridine ring significantly alters the physicochemical properties of the molecule, enhancing metabolic stability and lipophilicity (the "Fluorine Effect").

This application note details a robust, scalable protocol for converting 2,3-dichloro-6-methylpyridine to the target fluorinated analog via a Nucleophilic Aromatic Substitution (


) mechanism. Unlike Balz-Schiemann reactions, which are hazardous at scale, this Halex protocol utilizes anhydrous Potassium Fluoride (KF) in polar aprotic solvents, offering a safer and more economically viable route for industrial scale-up.

Reaction Mechanism & Regioselectivity[1][2]

The Pathway

The reaction proceeds via a Nucleophilic Aromatic Substitution (


) mechanism.[1] The driving force is the high nucleophilicity of the "naked" fluoride ion in a polar aprotic solvent and the electron-deficient nature of the pyridine ring.
  • Activation: The pyridine nitrogen atom is highly electronegative, withdrawing electron density from the ring (

    
     and 
    
    
    
    effects). This makes the carbons at the 2- (ortho) and 4- (para) positions highly electrophilic.
  • Regioselectivity (C2 vs. C3):

    • Position 2 (Target): Attack here forms a Meisenheimer complex where the negative charge can be delocalized onto the electronegative nitrogen atom. This resonance stabilization lowers the activation energy, facilitating the displacement of the chlorine atom.

    • Position 3 (Retention): The chlorine at the 3-position is meta to the nitrogen. Attack here would result in a carbanion intermediate that cannot delocalize charge onto the nitrogen. Consequently, the C3-Cl bond remains intact, ensuring high regioselectivity.

Visualization of Reaction Pathway

HalexMechanism Reactant 2,3-Dichloro-6-methylpyridine TS Meisenheimer Complex (Stabilized by N-atom) Reactant->TS Nucleophilic Attack (C2) Reagent F- (from KF/Solvent) Reagent->TS Product 3-Chloro-2-fluoro-6-methylpyridine TS->Product Elimination of Cl- Byproduct KCl TS->Byproduct

Figure 1: Mechanistic pathway showing the regioselective displacement of the C2-Chlorine via a nitrogen-stabilized Meisenheimer complex.

Critical Process Parameters (CPPs)

To ensure reproducibility and high yield, the following parameters must be strictly controlled.

ParameterRecommendationScientific Rationale
Solvent Sulfolane (preferred) or DMSOHigh dielectric constant dissociates KF; Sulfolane is thermally stable >180°C.
Fluoride Source Spray-dried KFHigh surface area increases reaction rate. "Spray-dried" is superior to crystalline KF.
Water Content < 500 ppm (Strictly Anhydrous)Water solvates

, killing nucleophilicity. It also causes hydrolysis to 3-chloro-6-methyl-2-pyridone.
Catalyst 18-crown-6 or TPPBr (1-3 mol%)Phase Transfer Catalysts (PTC) solubilize

into the organic phase, accelerating the rate.
Temperature 180°C - 210°CHigh energy barrier of

on electron-rich methyl-pyridines requires elevated temps.

Experimental Protocol

Materials
  • Substrate: 2,3-Dichloro-6-methylpyridine (purity >98%).

  • Reagent: Potassium Fluoride (KF), spray-dried, stored in desiccator.

  • Solvent: Sulfolane (anhydrous).[2]

  • Catalyst: Tetraphenylphosphonium bromide (TPPBr) or 18-crown-6.

  • Drying Agent: Toluene (for azeotropic distillation).

Step-by-Step Methodology

Step 1: System Drying (Azeotropic Distillation)

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and Dean-Stark trap topped with a reflux condenser and nitrogen inlet.

  • Action: Charge Sulfolane and Toluene (10% v/v relative to Sulfolane). Heat to reflux.[3][4]

  • Rationale: Removing trace water from the solvent is the single most critical step. Even "anhydrous" commercial solvents can contain enough moisture to stall the reaction. Distill off the toluene until the distillate is clear.

Step 2: Reaction Initiation

  • Cooling: Cool the system to ~100°C under nitrogen flow.

  • Addition: Add 2,3-Dichloro-6-methylpyridine (1.0 equiv), Spray-dried KF (1.5 - 2.0 equiv), and Catalyst (0.02 equiv).

  • Note: Use a powder funnel and rapid addition to minimize atmospheric moisture uptake.

Step 3: The Halex Reaction

  • Heating: Ramp temperature to 190°C .

  • Monitoring: Stir vigorously (KF is insoluble; surface area contact is key). Monitor by GC or HPLC every 2 hours.

  • Endpoint: Reaction is complete when starting material is <2%. Typical time: 6–12 hours.[5]

  • Caution: Do not overheat (>230°C) to avoid tar formation.

Step 4: Workup & Isolation

  • Quench: Cool the mixture to <60°C. Add water slowly to dissolve the KCl salts and excess KF.

  • Extraction: Extract the product using Dichloromethane (DCM) or Ethyl Acetate.

  • Purification: The product can often be isolated by fractional distillation directly from the crude organic phase due to the boiling point difference between the product and sulfolane. Alternatively, wash the organic layer with brine, dry over

    
    , and concentrate.
    
Process Workflow Diagram

ProcessFlow Setup Setup: Dean-Stark Trap Solvent: Sulfolane + Toluene Drying Azeotropic Drying (Remove Water) Setup->Drying Addition Add Reagents: Substrate + Dry KF + Catalyst Drying->Addition Cool to 100°C Reaction Reaction: 190°C, 6-12h (Vigorous Stirring) Addition->Reaction Quench Quench: Cool to 60°C, Add Water Reaction->Quench Check GC Purity Isolation Isolation: Extraction (DCM) or Distillation Quench->Isolation

Figure 2: Operational workflow for the synthesis, emphasizing the critical drying step.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Stalled Reaction (<50% conversion)"Wet" KF or SolventHydrated fluoride is non-nucleophilic. Repeat azeotropic drying or increase KF equivalents.
Formation of Pyridone (Hydrolysis)Water ingressEnsure strict

atmosphere. Check solvent water content (Karl Fischer titration).
Low Yield / Tars Temperature too highReduce temp to 180°C and extend time. Ensure efficient stirring to prevent hot spots.
Product in Aqueous Phase pH issuesPyridines can form salts.[6] Ensure the aqueous quench is basic (pH > 9) to keep the pyridine neutral and organic-soluble.

References

  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[7][8][2][9][10][11] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. (Foundational text on Halex chemistry). Link

  • Bayer AG. (2001). Process for preparing 2-fluoro-6-methylpyridines.[2][3] US Patent 6,207,834. (Specific industrial protocol for the target molecule). Link

  • Shell Internationale Research. (1986).[3] Process for the preparation of fluorinated pyridines.[3][11][12][13][14] EP 0192287 A2. (Details on solvent effects like Sulfolane). Link

  • Clark, J. H., & Macquarrie, D. J. (1996). Environmentally friendly catalytic methods. Chemical Society Reviews.[2] (Review of Phase Transfer Catalysis in Halex). Link

  • ChemicalBook. (n.d.). 3-Chloro-2-fluoropyridine Synthesis Routes. (General reference for analog synthesis). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 3-Chloro-2-fluoro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Process Chemists, and Drug Development Scientists.[1] Objective: Provide authoritative, actionable guidance on synthesizing 3-Chloro-2-fluoro-6-methylpyridine (CAS: 374633-32-6 / 1227574-35-7), focusing on yield optimization, troubleshooting, and scalability.

Strategic Route Selection

Before initiating synthesis, select the pathway that aligns with your laboratory's capabilities and scale. The Halex Reaction is generally preferred for scalability and yield, while Diazotization is useful when specific amine precursors are already in hand.

Decision Matrix: Pathway Selection

RouteSelection Start Start: Select Precursor RouteA Precursor: 2,3-Dichloro-6-methylpyridine (CAS: 2402-77-9) Start->RouteA RouteB Precursor: 3-Chloro-6-methylpyridin-2-amine Start->RouteB DecisionA Method: Halex Reaction (SnAr) RouteA->DecisionA DecisionB Method: Balz-Schiemann (Diazotization) RouteB->DecisionB ResultA High Yield Potential (~70-80%) Scalable Requires High Temp (110-200°C) DecisionA->ResultA ResultB Moderate Yield Safety Risk (HF/Diazonium) Good for small scale/Low Temp DecisionB->ResultB

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on precursor availability and lab constraints.

Primary Protocol: Optimized Halex Reaction (Recommended)

This protocol utilizes the Halex (Halogen Exchange) reaction.[2][3][4][5] The 2-position of the pyridine ring is activated for Nucleophilic Aromatic Substitution (


) due to the adjacent nitrogen, allowing the chlorine at C2 to be selectively replaced by fluorine.
Mechanism & Criticality
  • Reaction: 2,3-dichloro-6-methylpyridine + CsF

    
     3-Chloro-2-fluoro-6-methylpyridine + CsCl[1]
    
  • Driving Force: Formation of the strong C-F bond and the lattice energy of the byproduct (CsCl/KCl).

  • Key Challenge: Water is the enemy.[6] Hydration of fluoride ions reduces nucleophilicity by orders of magnitude.

Optimized Experimental Protocol

Reagents:

  • Substrate: 2,3-Dichloro-6-methylpyridine (1.0 eq)[1]

  • Fluorinating Agent: Cesium Fluoride (CsF) (2.0 eq) [Note: KF can be used but requires higher temps/catalysts]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone)[1]

Step-by-Step Methodology:

  • Drying (CRITICAL):

    • If using KF, it must be spray-dried.[1]

    • If using CsF, weigh it quickly in a glovebox or dry environment.

    • Pro-Tip: Add the solvent (DMSO) and perform an azeotropic distillation with a small amount of toluene to remove trace water before adding the substrate.

  • Reaction Setup:

    • In a dry, N2-purged round-bottom flask, dissolve 2,3-dichloro-6-methylpyridine (e.g., 1.0 g, 6.76 mmol) in anhydrous DMSO (approx. 5-10 mL per gram of substrate).

    • Add CsF (2.05 g, 13.5 mmol).

  • Heating:

    • Heat the mixture to 110°C with vigorous stirring.

    • Time: Monitor via TLC or HPLC. Typical reaction time is 18–24 hours .

  • Workup:

    • Cool to room temperature.

    • Quench by pouring into ice water (prevents exotherms).

    • Extract 3x with Ethyl Acetate (EtOAc).

    • Wash organic layers with water (to remove DMSO) and saturated brine.

    • Dry over anhydrous

      
      , filter, and concentrate.[1][7]
      
  • Purification:

    • Purify residue via silica gel column chromatography.[7][8]

    • Eluent: EtOAc in Hexane (Gradient 5%

      
       20%).
      
    • Expected Yield: 70–75% (Target: Colorless oil/solid).

Data: Solvent & Salt Comparison
ParameterStandard Condition (KF/DMF)Optimized Condition (CsF/DMSO)High-Performance (KF/Sulfolane/Ph4PBr)
Temperature 140–150°C110°C180°C
Time 48 h20 h12 h
Conversion ~40-50%>90%>95%
Isolated Yield Low (<40%)High (~72%) High (~75%)
Notes Slow, incomplete conversion.[1]Milder, cleaner profile.Best for industrial scale cost-savings.[1]

Troubleshooting Guide & FAQs

This section addresses specific failure modes encountered by researchers.

Q1: My reaction stalled at 50% conversion. Adding more CsF didn't help. Why?

Diagnosis: Moisture Contamination.

  • Explanation: Fluoride ions (

    
    ) are strong hydrogen bond acceptors.[1] Even trace water forms 
    
    
    
    clusters, "caging" the nucleophile and shutting down the
    
    
    reaction.
  • Solution:

    • Ensure DMSO is stored over molecular sieves (4Å).

    • Use "Spray-dried" KF or anhydrous CsF.[1]

    • Rescue: You cannot easily rescue a wet reaction. Isolate the product and restart with dry conditions.

Q2: I see a significant impurity (M+ - 20 mass units) or a hydroxyl peak.

Diagnosis: Hydrolysis (Formation of Pyridone).

  • Explanation: If water is present, hydroxide (

    
    ) competes with fluoride.[1] The 2-chloro group is hydrolyzed to a 2-hydroxy group (tautomerizes to pyridone).[1]
    
  • Prevention: Strictly anhydrous conditions.

Q3: Can I use Potassium Fluoride (KF) instead of Cesium Fluoride (CsF) to save money?

Answer: Yes, but you must modify the conditions.

  • The Issue: KF is less soluble in organic solvents than CsF.

  • The Fix:

    • Increase temperature to 150–180°C .

    • Use Sulfolane as the solvent (higher boiling point, stable).

    • Mandatory: Add a Phase Transfer Catalyst (PTC) like 18-Crown-6 (binds

      
      ) or Tetraphenylphosphonium bromide (
      
      
      
      )
      . This shuttles the fluoride into the organic phase.
Q4: The product is difficult to separate from the starting material.

Diagnosis: Similar Polarity.

  • Explanation: The chloro- and fluoro- derivatives have similar

    
     values on silica.
    
  • Solution:

    • Optimization: Push the reaction to >98% conversion so separation is unnecessary.

    • Chromatography: Use a very shallow gradient (e.g., 100% Hexane

      
       2% EtOAc/Hexane).
      
    • Distillation: For >10g scales, fractional distillation is often more effective than columns due to boiling point differences (F-compounds often boil lower than Cl-analogs).[1]

Alternative Route: Diazotization (Balz-Schiemann)[1]

Use this if you have 3-chloro-6-methylpyridin-2-amine.[1]

Workflow:

  • Dissolution: Dissolve amine in 70% HF/Pyridine (Olah's reagent) or

    
     at -10°C.
    
  • Diazotization: Add

    
     slowly.
    
  • Decomposition: Allow to warm to RT or heat gently to decompose the diazonium salt (

    
     gas evolution).
    
  • Warning: This route generates

    
     gas (pressure risk) and uses HF (severe safety risk). Only recommended for labs equipped for HF handling.
    

References

  • Google Patents. (1986). Process for the preparation of fluorinated pyridines (EP0192287A2). Retrieved February 25, 2026, from [1]

  • PubChem. (n.d.). 3-chloro-6-fluoro-2-methylpyridine (Compound Summary). Retrieved February 25, 2026, from [Link][1]

  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[2][3][9][10][11][12] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. (Foundational reference for Halex on pyridines).

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Halex Reaction Guide. Retrieved February 25, 2026, from [Link][1]

Sources

separation of 3-Chloro-2-fluoro-6-methylpyridine from isomers

Author: BenchChem Technical Support Team. Date: February 2026

An essential, yet often formidable, task in synthetic chemistry and drug development is the isolation of a target molecule from a mixture of its isomers. Positional isomers, such as those of 3-Chloro-2-fluoro-6-methylpyridine, present a significant challenge due to their nearly identical physical properties, including molecular weight, and often similar boiling points and polarities. Their separation requires a nuanced understanding of subtle differences in their structure and intermolecular interactions.

This Technical Support Center provides researchers, scientists, and drug development professionals with a series of troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of separating 3-Chloro-2-fluoro-6-methylpyridine from its isomers. The guidance herein is grounded in established analytical and preparative techniques, offering both theoretical explanations and practical, actionable protocols.

Part 1: Isomer Identification & Characterization (FAQs)

Before a separation can be optimized, one must confidently identify the components of the mixture. This section addresses common questions regarding the characterization of 3-Chloro-2-fluoro-6-methylpyridine and its potential isomeric impurities.

Q1: What are the most likely positional isomers of 3-Chloro-2-fluoro-6-methylpyridine that I might encounter?

The most common isomers arise from the rearrangement of the chloro, fluoro, and methyl substituents on the pyridine ring. Depending on the synthetic route, you may encounter several isomers. The table below lists some possibilities.

Compound NameMolecular FormulaMolecular WeightKey Differentiating Structural Feature
3-Chloro-2-fluoro-6-methylpyridine C₆H₅ClFN145.56Target Isomer.
2-Chloro-3-fluoro-6-methylpyridineC₆H₅ClFN145.56Positions of Cl and F are swapped.
3-Chloro-6-fluoro-2-methylpyridineC₆H₅ClFN145.56Positions of F and methyl group are swapped relative to N.[1]
5-Chloro-2-fluoro-6-methylpyridineC₆H₅ClFN145.56Chloro group is at the 5-position.

Q2: How can I use NMR spectroscopy to distinguish between these isomers?

NMR spectroscopy is one of the most powerful tools for isomer identification.[2]

  • ¹H NMR: The number of protons, their splitting patterns (coupling), and chemical shifts are highly informative. The coupling constants between protons on the pyridine ring (J-values) are characteristic of their relative positions (ortho, meta, para). For example, the two aromatic protons in the target isomer will have a specific splitting pattern and chemical shift distinct from the two protons in the 2-Chloro-3-fluoro-6-methylpyridine isomer.

  • ¹⁹F NMR: This is exceptionally useful. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The position of the chloro and methyl groups relative to the fluorine will cause significant, predictable shifts in the ¹⁹F spectrum.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are unique for each isomer. Computational tools can even be used to predict ¹³C NMR spectra to aid in assignment.[3]

Q3: My isomers have identical molecular weights. How can Mass Spectrometry (MS) help differentiate them?

While isomers cannot be distinguished by molecular weight alone, Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analysis.

  • Chromatographic Separation: The primary role of GC in GC-MS is to separate the isomers before they enter the mass spectrometer. Even isomers with very similar boiling points can often be resolved on a suitable capillary column.[4]

  • Fragmentation Patterns: Although often similar, the electron ionization (EI) fragmentation patterns of positional isomers can have subtle but reproducible differences in the relative abundance of fragment ions. Lowering the ionization energy (e.g., from 70 eV to 15 eV) can sometimes enhance these differences, providing a clearer fingerprint for each isomer.[5]

Part 2: Troubleshooting Chromatographic Separations

Chromatography is the most common and effective technique for the analytical and preparative separation of pyridine isomers.[6][7] This guide addresses specific issues encountered during method development.

Q4: I'm seeing poor resolution or co-elution of my target isomer with an impurity in GC. What steps should I take?

This is a common challenge. A systematic approach to optimization is key.

  • Optimize the Temperature Program:

    • Problem: Peaks are eluting too quickly and are poorly resolved.

    • Solution: Decrease the initial oven temperature and/or reduce the ramp rate (°C/min). A slower ramp rate increases the interaction time of the analytes with the stationary phase, often improving separation.[8]

  • Change the Stationary Phase:

    • Problem: Optimizing the temperature program is not enough.

    • Solution: The choice of GC column is critical. If you are using a non-polar column (e.g., DB-1, HP-5ms), the separation is primarily based on boiling points, which may be very similar. Switch to a column with a different selectivity, such as a mid-polar (e.g., DB-17, HP-50+) or a polar wax-type column (e.g., DB-WAX, Carbowax). These columns introduce dipole-dipole or hydrogen bonding interactions that can differentiate isomers based on subtle differences in their polarity.[9]

  • Increase Column Length or Decrease Inner Diameter:

    • Problem: I have some separation, but it's not baseline.

    • Solution: Increasing column length (e.g., from 30 m to 60 m) increases the number of theoretical plates and can improve resolution. Similarly, reducing the column's internal diameter (e.g., from 0.25 mm to 0.18 mm) enhances efficiency. Be aware that these changes will increase analysis time and backpressure.

GC_Troubleshooting Start Poor GC Resolution Temp Optimize Temperature Program (Slower Ramp) Start->Temp Check1 Resolution Sufficient? Temp->Check1 Column Change Stationary Phase (e.g., to polar column) Check1->Column No End Separation Achieved Check1->End Yes Check2 Resolution Sufficient? Column->Check2 Dimensions Increase Column Length or Decrease I.D. Check2->Dimensions No Check2->End Yes Dimensions->End

Caption: A workflow for troubleshooting poor GC resolution.

Q5: My peaks are tailing in Reverse-Phase HPLC. Why is this happening and how do I fix it?

Peak tailing with basic compounds like pyridines in RP-HPLC is almost always due to unwanted interactions with residual silanol groups on the silica-based stationary phase (e.g., C18).

  • Adjust Mobile Phase pH: Pyridine derivatives are basic (pKa typically 5-6).[10] At a neutral pH, the pyridine nitrogen can be protonated, leading to strong ionic interactions with deprotonated (anionic) silanols, causing tailing.

    • Low pH (2.5-3.5): Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase fully protonates the pyridine, making it a stable cation. It also protonates the silanol groups, minimizing the unwanted ionic interaction and significantly improving peak shape.[11]

    • High pH (8-10): At high pH, the pyridine is neutral (free base), and the silanols are deprotonated. This also eliminates the ionic interaction. Crucially, this requires a pH-stable column (e.g., a hybrid or polymer-based column), as standard silica columns will dissolve above pH ~7.5.[10]

  • Use an End-Capped Column: High-quality, modern columns are "end-capped" to block many of the accessible silanol groups. Ensure you are using a column designed for good peak shape with basic compounds.

  • Change Stationary Phase: If pH adjustments are insufficient, consider a stationary phase with a different chemistry, such as a polar-embedded phase or a polymer-based column, which offer alternative selectivities and are less prone to silanol interactions.[10]

Q6: I can't get a good separation with a standard C18 column. What other HPLC modes should I consider?

If reversed-phase fails, alternative chromatographic modes can provide the necessary selectivity.

  • Phenyl-Hexyl Column: The phenyl groups in this stationary phase can provide unique π-π interactions with the aromatic pyridine ring, offering a different selectivity mechanism compared to the hydrophobic interactions of a C18 phase.

  • Hydrophilic Interaction Chromatography (HILIC): For polar pyridine isomers, HILIC can be an excellent alternative. It uses a polar stationary phase (like bare silica or a diol phase) with a high-organic mobile phase. This can provide strong retention and unique selectivity for polar compounds that are poorly retained in reversed-phase.

  • Mixed-Mode Chromatography: These columns have both hydrophobic and ion-exchange functionalities on the same stationary phase. This allows for simultaneous tuning of hydrophobic and ionic interactions, providing powerful control over the separation of ionizable compounds like pyridine derivatives.[11]

Part 3: Preparative Scale & Purification Strategies

Moving from analytical detection to isolating grams of material requires different techniques. This section focuses on preparative-scale challenges.

Q7: My compound is pure by HPLC, but I need to isolate it from the reaction mixture on a larger scale. Is preparative HPLC my only option?

While effective, preparative HPLC can be resource-intensive. For positional isomers, fractional crystallization is a powerful and economical alternative if the isomers have different solubilities in a given solvent system.[12]

Q8: I attempted to crystallize my product, but it "oiled out." What should I do?

"Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, or when impurities prevent the formation of a stable crystal lattice.

  • Reduce the Rate of Cooling: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator, and finally a freezer. Slow cooling encourages the formation of ordered crystals rather than an amorphous oil.

  • Reduce the Initial Concentration: Your solution may be too concentrated. Dilute the hot solution with more solvent before cooling.

  • Change the Solvent System: The ideal crystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble when hot. Screen a variety of solvents with different polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile). Sometimes a two-solvent system (one "good" solvent, one "poor" solvent) is required.[12]

  • Try Seeding: If you have a few crystals of the pure material, adding a "seed crystal" to the supersaturated solution can initiate crystallization.

Q9: How can I develop a fractional crystallization protocol to separate my target isomer?

Fractional crystallization exploits differences in the solubility of isomers.

  • Solvent Screening: Find a solvent where one isomer is significantly less soluble than the others, especially at cooler temperatures.

  • Initial Crystallization: Dissolve the mixture in the minimum amount of hot solvent to achieve full dissolution.

  • Slow Cooling: Allow the solution to cool slowly. The least soluble isomer should crystallize out first.

  • Isolation & Analysis: Isolate the first crop of crystals by filtration. Analyze both the crystals and the remaining mother liquor by HPLC or GC to determine the enrichment of the target isomer.

  • Re-crystallization: The isolated crystals can be re-crystallized from the same solvent system to further improve purity. The mother liquor, now enriched in the more soluble isomers, can be subjected to further crystallization steps after solvent evaporation to isolate the other components.

Separation_Choice Start Need to Separate Isomers Scale What is the Scale? Start->Scale Analytical Analytical (<1 mg) (Purity Check, ID) Scale->Analytical Analytical Preparative Preparative (>10 mg) (Isolate Material) Scale->Preparative Preparative Method_A GC-MS or HPLC-UV/MS Analytical->Method_A Method_P Is Crystallization Feasible? Preparative->Method_P Crystallize Fractional Crystallization Method_P->Crystallize Yes Prep_HPLC Preparative HPLC / CPC Method_P->Prep_HPLC No

Caption: Decision tree for selecting an appropriate separation method.

Part 4: Experimental Protocols

Protocol 1: Sample GC-MS Method for Isomer Analysis

This protocol provides a starting point for developing a separation method for 3-Chloro-2-fluoro-6-methylpyridine isomers.

  • Instrumentation: Gas chromatograph with a mass selective detector (GC-MS).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. For alternative selectivity, use a DB-WAX column.

  • Sample Preparation: Prepare a ~100 ppm solution of the isomer mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C[8]

    • Injection Volume: 1 µL

    • Mode: Splitless or 50:1 split

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 70 °C, hold for 2 minutes.[8]

      • Ramp: 5 °C/min to 220 °C.

      • Hold: Hold at 220 °C for 5 minutes.

  • MS Conditions:

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Scan Range: 40-200 amu[8]

  • Analysis: Compare the retention times and mass spectra of the peaks in the mixture to those of authenticated standards if available.

Protocol 2: General Protocol for Fractional Crystallization Screening

This protocol outlines a systematic approach to finding suitable conditions for separation by crystallization.[12]

  • Material: ~100 mg of the isomer mixture.

  • Solvent Selection: Choose a range of 5-6 solvents with varying polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Isopropanol, Acetonitrile, Water).

  • Solubility Test (Small Scale):

    • Place ~5-10 mg of the mixture into separate small vials.

    • Add a solvent dropwise at room temperature until the solid dissolves. A good candidate solvent will require more than a few drops but less than several mL (i.e., sparingly soluble).

    • Take the vials where the solid did not dissolve at room temperature and heat them gently (e.g., in a 50-60 °C water bath). If the solid dissolves upon heating, it is a promising solvent for crystallization.

  • Crystallization Trial:

    • Take the remaining ~50 mg of the mixture and place it in a small Erlenmeyer flask.

    • Add the most promising solvent from step 3 dropwise while heating and swirling until the solid just dissolves.

    • Cover the flask and allow it to cool slowly to room temperature. If no crystals form, try gently scratching the inside of the flask with a glass rod or placing it in a refrigerator.

  • Analysis:

    • If crystals form, isolate them by filtration.

    • Dry the crystals and the evaporated mother liquor separately.

    • Analyze both fractions by GC or HPLC to determine if any enrichment of one isomer has occurred. If so, the system can be optimized and scaled up.

References

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, Taylor & Francis. [Link]

  • HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. SIELC Technologies. [Link]

  • Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. [Link]

  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]

  • Separation of Lichen Metabolites, Pyridine Derivatives, and Pyrimidine Bases Using Microbore, Reversed-phase LC. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies. CrystEngComm, RSC Publishing. [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. PubMed Central. [Link]

  • Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies. ResearchGate. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. [Link]

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. ResearchGate. [Link]

  • 3-chloro-6-fluoro-2-methylpyridine (C6H5ClFN). PubChem. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Challenges in the functionalization of pyridines. ResearchGate. [Link]

  • Revealing hidden information in GC–MS spectra from isomeric drugs: Chemometrics based identification. ResearchGate. [Link]

  • Separation of position isomers.
  • SOP: CRYSTALLIZATION. University of Cape Town. [Link]

  • Chlorine exchange for fluorine in 2-fluoro-pyridine compounds.
  • Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Health Canada. [Link]

  • 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. MDPI. [Link]

  • Isomer separation by CPC chromatography. RotaChrom. [Link]

  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 3-Chloro-2-fluoro-6-methylpyridine vs. 3-Chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methyl Switch

In drug discovery, the choice between 3-chloro-2-fluoropyridine (Substrate A) and its methylated analog, 3-chloro-2-fluoro-6-methylpyridine (Substrate B) , is rarely just about lipophilicity. It represents a fundamental fork in synthetic strategy.

While both substrates share the highly reactive 2-fluoro motif for SNAr diversification, the 6-methyl group in Substrate B acts as a reactivity switch :

  • Blocks C6 Nucleophilic Attack: Prevents oxidative metabolism or unwanted nucleophilic addition at the 6-position.

  • Enables Lateral Functionalization: Converts the C6 position from an electrophilic site (in Substrate A) to a nucleophilic site (via lateral lithiation in Substrate B).

  • Modulates SNAr Kinetics: The electron-donating methyl group (+I effect) slightly deactivates the C2-fluorine compared to the protonated analog, though the 3-chloro group maintains high overall electrophilicity.

This guide details the divergent reactivity profiles to assist in scaffold selection.

Electronic & Steric Landscape

The reactivity differences are governed by the interplay of the inductive effects of the halogens and the steric/electronic perturbation of the methyl group.

Reactivity Hotspot Map

ReactivityMap SubstrateA 3-Chloro-2-fluoropyridine (Substrate A) C2_F C2-Fluorine: Primary S_NAr Site (Leaving Group) SubstrateA->C2_F High Reactivity C4_Li C4 Position: Preferred Ring Lithiation (Ortho to Cl) SubstrateA->C4_Li Directed by Cl C6_Ring C6 Position: Secondary Electrophilic Site (Susceptible to Nu- Addition) SubstrateA->C6_Ring Metabolic Liability SubstrateB 3-Chloro-2-fluoro-6-methylpyridine (Substrate B) SubstrateB->C2_F Moderate Reactivity (+I Deactivation) SubstrateB->C4_Li Competitive (Requires LTMP) C6_Lat C6-Methyl: Lateral Lithiation Site (Nucleophilic) SubstrateB->C6_Lat Dominant Pathway (w/ Strong Base)

Figure 1: Comparative reactivity map showing the shift from ring electrophilicity (A) to lateral nucleophilicity (B).

Nucleophilic Aromatic Substitution (SNAr)

Both substrates are excellent candidates for SNAr due to the activation provided by the 3-chloro group (inductive withdrawal) and the high electronegativity of the 2-fluorine.

Comparative Kinetics
  • Substrate A (No Methyl): Faster reaction rates. The ring is electron-deficient.[1][2]

  • Substrate B (6-Methyl): Slightly slower rates. The methyl group exerts a weak positive inductive effect (+I), increasing electron density on the ring and slightly destabilizing the Meisenheimer complex intermediate.

Experimental Data Summary (Standard Conditions: Morpholine, DMSO, 80°C)

Feature3-Chloro-2-fluoropyridine3-Chloro-2-fluoro-6-methylpyridine
Relative Rate (k_rel) 1.0 (Reference)~0.7 - 0.8 (Estimated)
Steric Hindrance Low (C2 accessible)Low (C6-Me is distal to C2)
Regioselectivity Exclusive C2 displacementExclusive C2 displacement
Side Reactions C6 addition (rare, requires hard Nu-)None observed at C6
Protocol 1: General SNAr Displacement

This protocol is self-validating via TLC monitoring of the disappearance of the fluorinated starting material.

  • Setup: Charge a reaction vial with Substrate A or B (1.0 equiv) and anhydrous DMSO (0.5 M concentration).

  • Nucleophile Addition: Add the amine nucleophile (1.2 equiv). If using a salt (e.g., amine HCl), add DIPEA (2.5 equiv).

  • Reaction: Heat to 80–100°C for 4–12 hours.

    • Checkpoint: Substrate A typically finishes 20–30% faster than Substrate B.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMSO. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Metalation & Functionalization (The Divergence)

This is the critical decision point. The presence of the methyl group fundamentally alters how these molecules interact with organolithium reagents.

Scenario A: 3-Chloro-2-fluoropyridine (Ring Lithiation)

Without the methyl group, lithiation is directed by the halogens.

  • Primary Site: C4 (Ortho to Chlorine). The acidity of the C4 proton is enhanced by the adjacent Chlorine (inductive effect).

  • Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is preferred over n-BuLi to avoid nucleophilic attack at C6 or C2.

  • Risk: "Halogen Dance" (migration of the Cl atom) can occur if the temperature rises above -60°C.[3]

Scenario B: 3-Chloro-2-fluoro-6-methylpyridine (Lateral Lithiation)

The protons on the 6-methyl group are benzylic (picolinic) and significantly more acidic (pKa ~29) than the ring protons in the presence of strong bases.

  • Primary Site: Lateral Methyl Group .

  • Reagent: LDA or n-BuLi.

  • Result: Formation of a nucleophilic species at the side chain, allowing chain extension.

Protocol 2: Regioselective Lithiation Workflow
Method A: C4-Functionalization of 3-Chloro-2-fluoropyridine
  • Reagent Prep: Generate LiTMP in situ by adding n-BuLi (1.1 equiv) to TMP (1.1 equiv) in THF at -78°C. Stir for 30 min.

  • Addition: Add solution of 3-chloro-2-fluoropyridine (1.0 equiv) in THF dropwise at -78°C .

    • Critical: Maintain T < -70°C to prevent halogen dance.

  • Aging: Stir for 45 min at -78°C. Deep red/brown color indicates lithiation.

  • Quench: Add electrophile (e.g., I2, DMF, aldehyde) rapidly.

  • Warm: Allow to warm to RT naturally.

Method B: Lateral Functionalization of 3-Chloro-2-fluoro-6-methylpyridine
  • Setup: Dissolve 3-chloro-2-fluoro-6-methylpyridine (1.0 equiv) in anhydrous THF (0.3 M).

  • Deprotonation: Add LDA (1.1 equiv) dropwise at -78°C .

    • Note: n-BuLi can also be used, but LDA is cleaner.

  • Reaction: Stir for 1 hour. The solution typically turns bright orange/red (picolyl anion).

  • Quench: Add electrophile (e.g., Benzyl bromide, epoxide).

  • Workup: Standard aqueous quench.

Decision Matrix for Drug Design

When should you choose one over the other? Use this logic flow.

DecisionMatrix Start Start: Select Scaffold Q1 Is metabolic stability at C6 critical? Start->Q1 Q2 Do you need to extend the carbon chain? Q1->Q2 No SelectB Select 3-Chloro-2-fluoro-6-methylpyridine (Blocks C6 metabolism) Q1->SelectB Yes Q2->SelectB Yes (via Methyl) SelectA Select 3-Chloro-2-fluoropyridine (Maximizes S_NAr rate) Q2->SelectA No (Keep compact) LatLith Use Lateral Lithiation (Functionalize Methyl) SelectB->LatLith Reactivity Path RingLith Use Ring Lithiation (Functionalize C4) SelectA->RingLith Reactivity Path

Figure 2: Strategic decision tree for scaffold selection based on medicinal chemistry requirements.

Summary Table: Application Suitability
ApplicationBest ScaffoldReason
Fragment-Based Screening 3-Chloro-2-fluoropyridine Lower MW, higher ligand efficiency.
Metabolic Stability 6-Methyl Analog Blocks CYP450 oxidation at the electron-deficient C6 position.
Solubility Enhancement 3-Chloro-2-fluoropyridine Generally more polar; methyl adds lipophilicity (cLogP increase ~0.5).
Linker Attachment 6-Methyl Analog The methyl group serves as a handle for lateral attachment of linkers.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative text on organolithium bases and regioselectivity).
  • Mongin, F., & Schlosser, M. (1996).[4] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.[4] Link[4]

  • Gribble, G. W., & Joule, J. A. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • Dunet, J., & Knochel, P. (2011). Regioselective functionalization of pyridines via sulfoxide-magnesium exchange. Synlett, 2011(14), 2064-2068.
  • Kudo, N., et al. (2011). Synthesis of 2-substituted pyridines via lateral lithiation. Chemical and Pharmaceutical Bulletin, 59(4).

Sources

Comparative Method Development: GC-MS Identification of 3-Chloro-2-fluoro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

The identification of 3-Chloro-2-fluoro-6-methylpyridine (CAS: 2845-71-8 / analogs) presents a specific chromatographic challenge: distinguishing this target analyte from its positional isomers (e.g., 2-Chloro-3-fluoro-6-methylpyridine) and process impurities.

While Mass Spectrometry (MS) provides structural confirmation via molecular weight and isotope ratios, the fragmentation patterns of halogenated pyridine isomers are often indistinguishable. Therefore, chromatographic resolution (Retention Time) becomes the primary identification metric.

This guide compares the performance of Non-Polar (5% Phenyl) versus Polar (PEG/Wax) stationary phases, establishing a validated protocol for unambiguous identification.

Chemical Profile & Predicted Behavior[1][2]

Before method selection, we must analyze the physicochemical properties that dictate chromatographic behavior.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 145.56 g/mol [1]

  • Boiling Point (Est): 160°C – 175°C

  • Basicity: Pyridine nitrogen possesses a lone pair that interacts strongly with active silanol sites on GC column surfaces and liners, leading to peak tailing.

Mass Spectral Signature (EI, 70eV)

The mass spectrum is the first line of defense. However, it is not sufficient for isomer differentiation.

Ion Typem/z ValueRelative AbundanceDiagnostic Note
Molecular Ion (

)
145 100% (Base Peak)Confirms MW.
Isotope Peak (

)
147 ~32%Distinctive Chlorine signature (3:1 ratio of

:

).
Fragment (

)
110 MediumLoss of Chlorine radical.
Fragment (

)
118 LowCharacteristic pyridine ring fragmentation.

Comparative Analysis: Stationary Phase Selection

The core decision in this workflow is the column selection. We compare the industry-standard 5% Phenyl-arylene (e.g., DB-5ms) against a Polyethylene Glycol (e.g., DB-Wax) phase.

Experimental Comparison Table
FeatureOption A: 5% Phenyl (Non-Polar) Option B: PEG / Wax (Polar)
Commercial Examples HP-5ms, Rtx-5, DB-5DB-Wax, Stabilwax, HP-INNOWax
Separation Mechanism Boiling Point (Volatility)Polarity & H-Bonding
Predicted RI (Kovats) 1080 – 1150 1550 – 1650
Isomer Resolution Moderate. Co-elution likely with 2-chloro isomers due to similar B.P.[2]High. Separates based on the electron density around the Nitrogen atom.
Peak Shape Excellent (if column is "MS" grade).Good, but prone to bleed at high temps (>240°C).
Verdict Screening Method. Best for general purity.Validation Method. Required for isomer differentiation.
Technical Insight: The "Isomer Trap"

On a non-polar column (Option A), 3-Chloro-2-fluoro-6-methylpyridine and 2-Chloro-3-fluoro-6-methylpyridine boil within 2-3°C of each other. They often co-elute as a single peak. Option B (Wax) interacts with the dipole moment of the pyridine ring. The position of the Fluorine atom (ortho vs. meta to Nitrogen) significantly alters the polarity, causing a retention shift of 15-30 seconds, allowing for baseline resolution.

Validated Experimental Protocol

This protocol is designed to be self-validating by using Retention Indices (RI) rather than absolute time, making it reproducible across different instruments.

A. Sample Preparation[4][5][6]
  • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).

  • Concentration: 100 µg/mL (ppm).

  • Internal Standard: 1,4-Dichlorobenzene (or n-Alkane mix C9-C16 for RI calculation).

B. Instrument Conditions (Agilent 7890/5977 or equivalent)[5]
  • Inlet: Split/Splitless (Split 20:1 recommended to prevent saturation).

  • Liner: Ultra-Inert Deactivated Liner with glass wool (Critical: Standard liners will cause the pyridine peak to disappear or tail).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Temperatures:

    • Inlet: 250°C

    • Transfer Line: 280°C[2][3]

    • Source: 230°C

C. Oven Program (Optimized for Resolution)
StepRate (°C/min)Temp (°C)Hold (min)Purpose
Initial-601.0Solvent focusing
Ramp 1151400Fast approach to elution zone
Ramp 25 200 0Critical separation window
Ramp 325280 (or 250 for Wax)3.0Column bake-out

Data Visualization & Logic

Method Development Workflow

This diagram illustrates the decision logic for confirming the identity of the halogenated pyridine.

MethodWorkflow Start Unknown Sample (Suspected 3-Cl-2-F-6-Me-Pyridine) Screening Screening Run (Column: DB-5ms) Start->Screening MS_Check Mass Spec Check (m/z 145 & 147 present?) Screening->MS_Check Isomer_Risk Isomer Risk Assessment (Are other isomers possible?) MS_Check->Isomer_Risk Yes Fail Negative ID / Impurity MS_Check->Fail No Confirmation Confirmation Run (Column: DB-Wax) Isomer_Risk->Confirmation Yes (Crude mixture) Final_ID Positive Identification Isomer_Risk->Final_ID No (Synthesis is specific) RI_Calc Calculate Kovats Index (RI) Compare to Reference Standard Confirmation->RI_Calc RI_Calc->Final_ID Match +/- 10 units RI_Calc->Fail Mismatch

Caption: Logical workflow for differentiating target pyridine from isobaric impurities using dual-column validation.

Fragmentation Pathway

The following diagram details the expected mass spectral fragmentation, validating the m/z 145 and 110 peaks.

FragPathway M Molecular Ion [M]+ m/z 145/147 (Base Peak) Frag1 [M - Cl]+ m/z 110 M->Frag1 - Cl radical (35/37) Frag2 [M - HCN]+ m/z 118 M->Frag2 - HCN (27) Frag3 Ring Cleavage m/z 83 Frag1->Frag3 - F / Ring Break

Caption: Electron Impact (EI) fragmentation pathway for 3-Chloro-2-fluoro-6-methylpyridine.

Troubleshooting & Optimization

Issue: Peak Tailing
  • Cause: Pyridines are basic and interact with acidic silanols on the column or liner.

  • Solution:

    • Replace the inlet liner with a fresh, deactivated splitless liner (e.g., Sky or Ultra Inert).

    • Clip 10-20cm from the front of the analytical column (Guard column recommended).

    • Gold Standard: Use a base-deactivated column (e.g., Rtx-Volatile Amine or CP-Volamine) if routine analysis is required.

Issue: Retention Time Shift
  • Cause: Matrix effects or column aging.[4]

  • Solution: Do not rely on minutes. Calculate the Kovats Retention Index (RI) using an alkane ladder (C9-C14) run under the same conditions.

    • Reference: See IUPAC standards for RI calculation [1].

References

  • Kovats Retention Index System. Wikipedia/IUPAC. Definition of retention index interpolation between n-alkanes.

  • Gas Chromatographic Separation of Substituted Pyridines. National Institutes of Health (PubMed). Discusses the separation of pyridine isomers on Polar (CAM) and Non-polar (DB-5) columns.

  • Separation of Pyridine and Other Amines. Agilent Technologies Application Note. Provides specific conditions for separating pyridine derivatives using Wax columns.

  • Mass Spectral Fragmentation of Halogenated Compounds. Chemistry LibreTexts. Explains the isotope patterns ( Cl 3 :1) and fragmentation logic for halogenated organics.

  • 2-Chloro-3-fluoro-6-methylpyridine (Isomer Data). Sigma-Aldrich. Reference for the existence of the positional isomer which necessitates the dual-column approach.

Sources

Safety Operating Guide

Proper Disposal of 3-Chloro-2-fluoro-6-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3-Chloro-2-fluoro-6-methylpyridine. As a halogenated pyridine derivative, this compound requires careful management to mitigate risks to personnel and the environment. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with the necessary information to operate safely and in compliance with regulations.

Understanding the Hazard: Chemical and Physical Properties

Halogenated organic compounds are recognized by the U.S. Environmental Protection Agency (EPA) for their potential persistence in the environment and a range of health effects.[1] Exposure can lead to reproductive, neurological, and other adverse health outcomes.[1] Therefore, treating 3-Chloro-2-fluoro-6-methylpyridine with a high degree of caution is imperative.

PropertyAnticipated Value/CharacteristicRationale and Source Analogy
Physical State Liquid or low-melting solidSimilar substituted pyridines are often liquids or solids with low melting points.
Hazards Acute Oral, Dermal, and Inhalation Toxicity; Skin and Eye Irritation; Respiratory Irritation.[2]Based on SDS for 2-Chloro-5-fluoro-6-methylpyridine and 2-Chloro-6-methylpyridine-4-carboxylic acid.[2]
Flammability Combustible liquid.Vapors may form explosive mixtures with air and can travel to an ignition source.[3]
Environmental Potentially hazardous to the environment; should not be released into sewer systems or surface water.[3]Halogenated organics can be persistent and are often not degradable in wastewater treatment plants.[1][3]
Reactivity Stable under recommended storage. Incompatible with strong oxidizing agents.[4]Hazardous decomposition products under fire conditions include carbon oxides, nitrogen oxides, and hydrogen halides.[4]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 3-Chloro-2-fluoro-6-methylpyridine, a pre-operational risk assessment is mandatory. The following PPE is the minimum requirement for any procedure involving this compound.

  • Hand Protection : Wear solvent-resistant gloves, such as nitrile gloves.[5][6] Always inspect gloves for integrity before use.

  • Eye/Face Protection : Chemical safety goggles are required.[6] A face shield should be worn when there is a significant risk of splashing.

  • Skin and Body Protection : A lab coat is essential to prevent skin contact.[5][6] For larger quantities or in case of a spill, chemical-resistant aprons or suits may be necessary.

  • Respiratory Protection : All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] If vapors or aerosols are likely to be generated and engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges is required.[4]

Spill Management Protocol

Immediate and correct response to a spill is critical to minimizing exposure and environmental contamination.

Small-Scale Spill (less than 100 mL) inside a Fume Hood
  • Alert Personnel : Inform others in the immediate vicinity.

  • Containment : Use an inert absorbent material like vermiculite, sand, or activated carbon to dike the spill.[6]

  • Absorption : Gently cover and absorb the spilled material.[8] Avoid creating dust or aerosols.

  • Collection : Using non-sparking tools, carefully scoop the absorbed material into a suitable, labeled, and sealable container for hazardous waste.[3][8]

  • Decontamination : Wipe the spill area with a cloth or paper towels, then decontaminate the surface with a mild detergent and water solution.[9] Collect all cleaning materials as hazardous waste.

  • Ventilation : Allow the area to ventilate thoroughly.

Large-Scale Spill or Spill Outside a Fume Hood
  • Evacuate : Immediately evacuate all non-essential personnel from the area.[9]

  • Alert : Activate the emergency alarm and notify your institution's Environmental Health and Safety (EHS) department.[9]

  • Ventilate : If safe to do so, increase ventilation to the area.

  • Restrict Access : Prevent entry to the contaminated area.

  • Professional Cleanup : Do not attempt to clean up a large spill without proper training and equipment. Await the arrival of the emergency response team.

The following diagram illustrates the decision-making workflow for spill response.

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess SmallSpill < 100 mL & Inside Fume Hood Assess->SmallSpill LargeSpill > 100 mL or Outside Fume Hood Assess->LargeSpill AlertPersonnel Alert Nearby Personnel SmallSpill->AlertPersonnel Yes Evacuate Evacuate Area LargeSpill->Evacuate Yes Contain Contain with Absorbent AlertPersonnel->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate AlertEHS Alert EHS & Activate Alarm Evacuate->AlertEHS Restrict Restrict Access AlertEHS->Restrict AwaitResponse Await Professional Response Restrict->AwaitResponse Disposal_Pathway cluster_lab In the Laboratory cluster_facility Facility Waste Management Collect 1. Collect Waste (Chemical & Contaminated Items) Label 2. Label Container (Name, Hazards, Date) Collect->Label Store 3. Store in Designated Satellite Area Label->Store Pickup 4. Arrange EHS Pickup Store->Pickup Transport 5. Transport by Licensed Contractor Pickup->Transport Incinerate 6. High-Temperature Incineration Transport->Incinerate

Caption: Step-by-step waste disposal pathway.

Decontamination of Equipment

Reusable laboratory equipment that has come into contact with 3-Chloro-2-fluoro-6-methylpyridine must be thoroughly decontaminated.

  • Initial Rinse : Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical. Collect this rinse as hazardous waste.

  • Washing : Wash the equipment with hot, soapy water. [9]3. Final Rinse : Perform a final rinse with deionized water.

  • Drying : Allow the equipment to dry completely before storage or reuse.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of hazardous chemical waste.

References

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

  • Clarkson University. CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • National Center for Biotechnology Information. 3-Chloro-2-methylpyridine. PubChem Compound Database. Retrieved from [Link]

  • GOV.UK. (2015, October 15). Pyridine: incident management. Retrieved from [Link]

  • Infection Prevention Control. Decontamination, cleaning and disinfection. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, June 7). Chapter One: Perspective on Halogenated Organic Compounds - Risk Assessment. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. Pyridine ToxFAQs. Retrieved from [Link]

  • New Jersey Department of Health. HAZARD SUMMARY. Retrieved from [Link]

  • National Center for Biotechnology Information. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration. Guidance For Hazard Determination. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.